1-Chloro-1-(2-mercaptophenyl)propan-2-one

Catalog No.
S14596313
CAS No.
M.F
C9H9ClOS
M. Wt
200.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-1-(2-mercaptophenyl)propan-2-one

Product Name

1-Chloro-1-(2-mercaptophenyl)propan-2-one

IUPAC Name

1-chloro-1-(2-sulfanylphenyl)propan-2-one

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

InChI

InChI=1S/C9H9ClOS/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-5,9,12H,1H3

InChI Key

IJWFXMZFVYGLII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1S)Cl

1-Chloro-1-(2-mercaptophenyl)propan-2-one is a chemical compound characterized by the presence of a chloro group and a mercapto group attached to a phenyl ring. Its molecular formula is C10H10ClOSC_{10}H_{10}ClOS, and it has a molecular weight of approximately 249.16 g/mol. The compound features a carbonyl group (ketone) and is classified under organosulfur compounds due to the presence of the mercapto group, which contributes to its reactivity and potential biological activity.

, including:

  • Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The carbonyl group can be reduced to form alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, including amines and thiols, particularly under basic conditions.

The biological activity of 1-Chloro-1-(2-mercaptophenyl)propan-2-one is largely attributed to its ability to interact with biological macromolecules. The mercapto group can form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of enzyme activity or signal transduction pathways. This reactivity suggests potential applications in medicinal chemistry, particularly in the design of inhibitors for specific enzymes or receptors .

The synthesis of 1-Chloro-1-(2-mercaptophenyl)propan-2-one typically involves several key steps:

  • Chlorination: A precursor compound undergoes chlorination using agents such as thionyl chloride or phosphorus pentachloride.
  • Introduction of Mercapto Group: The mercapto group is introduced through a reaction with a thiol compound under controlled conditions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity .

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its ability to interact with biological targets, it may be developed into pharmaceuticals aimed at specific diseases.
  • Chemical Research: It serves as a useful intermediate in organic synthesis for creating more complex molecules.
  • Agricultural Chemistry: Compounds like this may also find applications in developing agrochemicals with specific modes of action against pests or diseases .

Studies involving 1-Chloro-1-(2-mercaptophenyl)propan-2-one often focus on its interactions with enzymes and receptors. The unique structure allows it to bind covalently to target sites, which can inhibit enzymatic activity or alter cellular signaling pathways. Such interactions are crucial for understanding its potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with 1-Chloro-1-(2-mercaptophenyl)propan-2-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Chloro-1-(5-chloromethyl-2-mercaptophenyl)propan-2-oneC10H10Cl2OSC_{10}H_{10}Cl_2OSContains additional chloromethyl group
1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-oneC9H8ClFOSC_{9}H_{8}ClFOSContains fluorine instead of chlorine
1-Chloro-1-(3-chloro-2-mercaptophenyl)propan-2-oneC9H8Cl2OSC_{9}H_{8}Cl_2OSChlorine substitution at different position on the phenyl ring

Uniqueness

The uniqueness of 1-Chloro-1-(2-mercaptophenyl)propan-2-one lies in its specific combination of functional groups, particularly the mercapto group which enhances its reactivity and potential for forming strong covalent bonds with biological targets. This characteristic distinguishes it from similar compounds that may lack either the chloro or mercapto functionalities, thereby affecting their reactivity profiles and applications in medicinal chemistry .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

200.0062638 g/mol

Monoisotopic Mass

200.0062638 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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